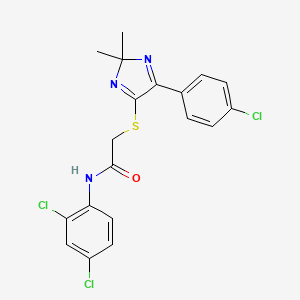
2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16Cl3N3OS and its molecular weight is 440.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide , identified by its CAS number 899934-67-9 , belongs to a class of thiazole and imidazole derivatives that have shown promising biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H16Cl2N3OS, with a molecular weight of 407.9 g/mol . The structure features a thioether linkage and an imidazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆Cl₂N₃OS |
| Molecular Weight | 407.9 g/mol |
| CAS Number | 899934-67-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazole and thiazole moieties. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups on the phenyl rings enhances anticancer activity by increasing the compound's lipophilicity and facilitating cellular uptake.
Case Study:
In a study evaluating a series of thiazole derivatives, it was found that certain analogs exhibited IC50 values as low as 1.98 µg/mL against human cancer cell lines, indicating potent cytotoxicity . The specific mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerase II and HDAC .
Antimicrobial Activity
Thiazole and imidazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary data suggest that it may exhibit activity comparable to established antibiotics like norfloxacin.
Research Findings:
In vitro studies have shown that similar compounds possess broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL against common pathogens .
The proposed mechanisms of action for the biological activities of this compound include:
- Enzyme Inhibition: Compounds with imidazole rings often act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
- Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.
- Antioxidant Activity: The presence of specific functional groups contributes to the antioxidant properties, reducing oxidative stress in cells.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-15-8-7-13(21)9-14(15)22/h3-9H,10H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLWHGZLWMOIOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














